3-Azabicyclo[3.1.0]hexane-6-carboxamide
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Overview
Description
3-Azabicyclo[3.1.0]hexane-6-carboxamide is a nitrogen-containing heterocyclic compound. This compound is notable for its unique bicyclic structure, which includes a three-membered ring fused to a six-membered ring. The presence of nitrogen in the ring system makes it an important scaffold in medicinal chemistry, often used in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxamide typically involves cyclopropanation reactions. One common method is the dirhodium(II)-catalyzed cyclopropanation of ethyl diazoacetate with N-Boc-2,5-dihydropyrrole . This reaction can be conducted under low catalyst loadings and yields either the exo- or endo-isomers of the compound with high diastereoselectivity.
Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . This approach has been shown to be efficient, with the synthesis starting from bromoacetyl bromide and 3-methyl-2-butenol, followed by a series of reactions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclopropanation reactions. These methods are optimized for high yield and purity, often using continuous flow techniques to generate diazo compounds and subsequent cyclopropanation reactions . The use of transition metal catalysts, such as rhodium or ruthenium, is common in these industrial processes.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexane-6-carboxamide undergoes various chemical reactions, including:
Cyclopropanation: Formation of the bicyclic structure through cyclopropanation of alkenes with diazo compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving the nitrogen atom in the ring system.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Cyclopropanation: Ethyl diazoacetate, dirhodium(II) catalysts, and N-Boc-2,5-dihydropyrrole.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various isomers of the bicyclic compound, depending on the reaction conditions and catalysts used. For example, the cyclopropanation reaction can yield either the exo- or endo-isomers of this compound .
Scientific Research Applications
3-Azabicyclo[3.1.0]hexane-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold in the synthesis of antiviral medications, such as boceprevir and pf-07321332.
Biology: Studied for its potential as a protease inhibitor and its role in various biological pathways.
Industry: Employed in the large-scale production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. For example, it acts as a protease inhibitor by binding to the active site of the enzyme and preventing substrate access . The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexane-6-carboxamide can be compared with other similar compounds, such as:
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound used in antiviral medications.
3-Azabicyclo[3.1.0]hexane derivatives: Various derivatives with different substituents on the bicyclic ring system.
The uniqueness of this compound lies in its specific structure and the presence of the carboxamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexane-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-6(9)5-3-1-8-2-4(3)5/h3-5,8H,1-2H2,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEUKLIFNNEVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)N)CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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